(R)-6-Hydroxybuspirone
描述
Structure
3D Structure
属性
CAS 编号 |
477930-30-6 |
|---|---|
分子式 |
C21H31N5O3 |
分子量 |
401.5 g/mol |
IUPAC 名称 |
(10R)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/t18-/m0/s1 |
InChI 键 |
KOZNAHJIJGCFJJ-SFHVURJKSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
手性 SMILES |
C1CCC2(C1)CC(=O)N(C(=O)[C@@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
规范 SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMS-442608; BMS 442608; BMS442608; UNII-93881477KV. |
产品来源 |
United States |
Enantioselective Synthesis and Preparation of R 6 Hydroxybuspirone
The preparation of enantiomerically pure (R)-6-Hydroxybuspirone can be achieved through several strategic approaches, including the resolution of a racemic mixture and direct enantioselective synthesis using biocatalysts.
One common method begins with the synthesis of racemic 6-hydroxybuspirone from buspirone (B1668070). google.com This process involves the α-hydroxylation of buspirone. For instance, buspirone can be treated with a strong base like potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) followed by reaction with an electrophilic oxygen source such as 2-(phenylsulfonyl)-3-phenyloxaziridine, also known as the Davis reagent. google.com Another approach involves reacting the lithium enolate of buspirone, formed using lithium bis(trimethylsilyl)amide (LiN(Me₃Si)₂), with di-4-nitrobenzyl peroxydicarbonate, followed by hydrogenation to yield the racemic alcohol. newdrugapprovals.org
Once the racemic 6-hydroxybuspirone is obtained, the enantiomers are separated. A key technique for this is preparative chiral High-Performance Liquid Chromatography (HPLC). google.com
Alternatively, biocatalytic methods offer direct routes to the desired enantiomer with high selectivity.
Enzymatic Resolution: This method involves the use of enzymes to selectively react with one enantiomer in a racemic mixture. For example, racemic 6-acetoxybuspirone can be subjected to hydrolysis by the enzyme l-Amino acid acylase from Aspergillus melleus. This enzyme preferentially hydrolyzes the acetyl group from the (S)-enantiomer, yielding (S)-6-hydroxybuspirone. The remaining, unreacted (R)-6-acetoxybuspirone, now enriched in the (R)-form, can be isolated and then converted to this compound via acid hydrolysis. newdrugapprovals.orgresearchgate.net The enantiomeric excess (ee) of the final product can be further enhanced to over 99% through crystallization. researchgate.net
Enantioselective Microbial Reduction: Another powerful biocatalytic strategy is the enantioselective reduction of a ketone precursor, 6-ketobuspirone (also known as 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione). newdrugapprovals.orgmdpi.com Screening of various microbial cultures revealed that yeast strains like Hansenula polymorpha can reduce 6-ketobuspirone to this compound with high yield and enantioselectivity. mdpi.com Specifically, a purified NADP+-dependent (R)-reductase (RHBR) from Hansenula polymorpha SC 13845, when expressed in recombinant E. coli, catalyzed the reduction to produce this compound with a 99% yield and an exceptional 99.9% ee. mdpi.com
Engineered Cytochrome P450: An innovative approach utilizes an engineered microbial cytochrome P450 BM-3 (CYP102A1 subfamily). A specific variant of this enzyme can directly hydroxylate buspirone at the α-position to produce this compound as the sole product with an enantiomeric excess greater than 99.5%. nih.govresearchgate.net This method is highly efficient, achieving significant turnover numbers, which can be further improved with a system to regenerate the necessary NADPH cofactor. nih.gov
The table below summarizes key findings from different synthetic methods.
Table 1: Comparison of Synthetic Methods for this compound| Method | Starting Material | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Yield | Citation |
|---|---|---|---|---|---|---|
| Enzymatic Resolution | Racemic 6-acetoxybuspirone | l-Amino acid acylase | (R)-6-acetoxybuspirone | 88% (improves to >99% with crystallization) | N/A | newdrugapprovals.orgresearchgate.net |
| Microbial Reduction | 6-ketobuspirone | Hansenula polymorpha SC 13845 (RHBR enzyme) | This compound | >97% (99.9% with recombinant enzyme) | >60% (99% with recombinant enzyme) | newdrugapprovals.orgmdpi.com |
| Engineered Enzyme | Buspirone | Engineered Cytochrome P450 BM-3 variant | This compound | >99.5% | Up to 72% conversion | nih.govresearchgate.net |
Analytical Methods for Enantiomeric Purity Determination
Chiral HPLC
Chiral HPLC is the definitive method for separating and quantifying the enantiomers of 6-hydroxybuspirone. google.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
A well-documented method employs a vancomycin-based chiral column. The separation is typically achieved under normal-phase conditions. The mobile phase composition is critical for effective separation. A common mobile phase consists of methanol (B129727), acetic acid, and triethylamine. newdrugapprovals.orggoogle.com The UV detector is usually set to a wavelength where the compound exhibits strong absorbance, such as 236 nm, to monitor the elution of the enantiomers. newdrugapprovals.orggoogle.com
The table below provides details of a reported Chiral HPLC method.
Table 2: Chiral HPLC Method for Enantiomeric Purity of 6-Hydroxybuspirone| Parameter | Specification | Citation |
|---|---|---|
| Column | Chirobiotic-Vancomycin Chiral HPLC Column | newdrugapprovals.orggoogle.com |
| Dimensions | 22.1 mm x 250 mm | google.com |
| Particle Size | 10 µm | google.com |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.2 / 0.1, v/v/v) | newdrugapprovals.orggoogle.com |
| Flow Rate | 20 mL/minute (preparative scale) | google.com |
| Detection | UV at 236 nm | newdrugapprovals.orggoogle.com |
| Sample Preparation | Dissolved in HPLC grade methanol (e.g., 20 mg/mL) | google.com |
This method allows for the baseline separation of the (R)- and (S)-enantiomers, enabling the accurate calculation of the enantiomeric excess of the this compound product. google.com
Metabolic Formation and Fate of R 6 Hydroxybuspirone
Primary Metabolic Pathways of Buspirone (B1668070) Leading to 6-Hydroxybuspirone
Buspirone undergoes extensive metabolism in the body, primarily through oxidation. medsafe.govt.nznih.gov This process yields several derivatives, with 6-hydroxybuspirone being a principal product alongside others like 1-(2-pyrimidinyl)piperazine (1-PP) and 5-hydroxybuspirone. researchgate.netnih.gov The hydroxylation at the 6-position of the buspirone molecule is a key pathway. nih.gov 6-Hydroxybuspirone has been identified as the predominant hepatic metabolite of buspirone. wikipedia.orgnewdrugapprovals.org Following oral administration in humans, plasma levels of 6-hydroxybuspirone can be up to 40 times greater than those of the parent compound. wikipedia.orgnewdrugapprovals.org
The metabolic conversion of buspirone to its hydroxylated derivatives is primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, the CYP3A4 isoform has been identified as the main enzyme responsible for the 6-hydroxylation of buspirone. medsafe.govt.nznih.govgoogle.comresearchgate.net In vitro studies using human liver microsomes (HLMs) have demonstrated that CYP3A4 is the principal catalyst for the formation of 6-hydroxybuspirone. nih.govmdpi.com
Research has shown a strong correlation between buspirone metabolism and CYP3A activity. nih.gov While other isoforms like CYP3A5 and CYP2D6 show some activity, their contribution is minor compared to CYP3A4. nih.gov The rate of buspirone metabolism by recombinant CYP3A4 is significantly higher—18-fold greater than by CYP2D6 and 35-fold greater than by CYP3A5. nih.gov This highlights the critical and primary role of CYP3A4 in this metabolic pathway. nih.govresearchgate.net
The central role of CYP3A4 in buspirone metabolism is further confirmed by inhibition studies. In human liver microsomal systems, potent and selective inhibitors of CYP3A4 significantly reduce the formation of 6-hydroxybuspirone. For instance, ketoconazole, a strong CYP3A4 inhibitor, almost completely inhibits the formation of all major buspirone metabolites, including 6-hydroxybuspirone, with metabolite levels dropping to 0-16% of the control. nih.gov
Similarly, other substances known to inhibit CYP3A4, such as itraconazole (B105839) and diltiazem, also impede this metabolic process. newdrugapprovals.orgmedsafe.govt.nz Axitinib has also been shown to inhibit the 6'-hydroxylation of buspirone in a noncompetitive manner in both human and rat liver microsomes. dovepress.com In contrast, inhibitors selective for other P450 isoforms have shown little to no effect on the metabolism of buspirone, reinforcing the specificity of CYP3A4's involvement. nih.gov
Table 2: Effect of Inhibitors on Buspirone Metabolism in Liver Microsomes
| Inhibitor | Target Enzyme | Effect on 6-Hydroxybuspirone Formation | Reference |
|---|---|---|---|
| Ketoconazole | CYP3A4 | Almost complete inhibition (0-16% of control remaining). | nih.gov |
| Axitinib | CYP3A4 | Noncompetitive inhibition; IC50 of 10.63 µM in HLMs. | dovepress.com |
| Itraconazole | CYP3A4 | Increased plasma levels of buspirone, indicating inhibition of metabolism. | newdrugapprovals.org |
| Diltiazem | CYP3A4 | Increased plasma concentrations of buspirone, indicating inhibition of first-pass metabolism. | medsafe.govt.nz |
Metabolic Stability of (R)-6-Hydroxybuspirone Itself
Once formed, this compound exhibits notable metabolic stability. This characteristic contributes to its sustained and high concentrations in plasma compared to the parent drug. newdrugapprovals.org
Comparative Metabolic Profiles with Other Buspirone Metabolites (e.g., 1-PP, 5-Hydroxybuspirone)
Buspirone's metabolism is complex, yielding multiple active and inactive compounds. The three major metabolic pathways are N-dealkylation, which produces 1-(2-pyrimidinyl)-piperazine (1-PP), and hydroxylations that form 5-hydroxybuspirone and 6-hydroxybuspirone. researchgate.net
A comparative analysis of the primary metabolites reveals significant differences in their formation and plasma concentrations. After oral administration of buspirone in rats, the exposure (as measured by the area under the concentration-time curve, or AUC) to 6-hydroxybuspirone was approximately 12-fold higher than that of buspirone. nih.gov In the same studies, the exposure to 1-PP was even greater, at about 49-fold higher than the parent compound. nih.gov In humans, the plasma levels of 6-hydroxybuspirone are reported to be around 40-fold higher than buspirone. wikipedia.org
While 1-PP is formed via N-dealkylation, 6-hydroxybuspirone and 5-hydroxybuspirone are products of hydroxylation, primarily by CYP3A4. researchgate.netnih.gov The formation of all these major metabolites is sensitive to CYP3A4 inhibition. nih.gov However, the subsequent fate and pharmacokinetic profiles differ. 6-hydroxybuspirone's notable metabolic stability distinguishes it from buspirone, which is rapidly cleared. nih.govnih.gov
Table 3: Comparison of Major Buspirone Metabolites
| Compound | Metabolic Pathway | Primary Enzyme | Relative Plasma Exposure (vs. Buspirone) |
|---|---|---|---|
| This compound | Hydroxylation researchgate.net | CYP3A4 nih.gov | ~12-fold higher (in rats), ~40-fold higher (in humans). wikipedia.orgnih.gov |
| 1-Pyrimidinylpiperazine (1-PP) | N-dealkylation researchgate.net | CYP3A4 nih.govresearchgate.net | ~49-fold higher (in rats). nih.gov |
| 5-Hydroxybuspirone | Hydroxylation researchgate.net | CYP3A4 nih.gov | Data less consistently reported, but a major metabolite. |
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | 6-OH-Busp |
| Buspirone | |
| 1-(2-pyrimidinyl)piperazine | 1-PP |
| 5-Hydroxybuspirone | |
| Ketoconazole | |
| Itraconazole | |
| Diltiazem | |
| Axitinib | |
| Cytochrome P450 3A4 | CYP3A4 |
| Cytochrome P450 2D6 | CYP2D6 |
Pharmacological Characterization and Receptor Interactions of R 6 Hydroxybuspirone
Serotonergic System Modulations
The primary mechanism of action of (R)-6-Hydroxybuspirone involves its interaction with the serotonin (B10506) system, particularly the 5-HT1A receptors.
High Affinity and Partial Agonistic Activity at 5-HT1A Receptors
Differential Potency at Presynaptic (Dorsal Raphe) vs. Postsynaptic (Hippocampus) 5-HT1A Receptors
Research indicates that 6-hydroxybuspirone, like its parent compound buspirone (B1668070), exhibits differential potency at presynaptic and postsynaptic 5-HT1A receptors. nih.govnih.gov Specifically, it is more potent at the presynaptic 5-HT1A autoreceptors located in the dorsal raphe nucleus compared to the postsynaptic receptors found in the hippocampus. nih.govnih.gov One study in rats reported that both buspirone and 6-hydroxybuspirone were approximately four times more potent in occupying presynaptic 5-HT1A receptors in the dorsal raphe than the postsynaptic receptors in the hippocampus. nih.gov This differential activity is significant as presynaptic 5-HT1A autoreceptors regulate the synthesis and release of serotonin, while postsynaptic receptors mediate the neurotransmitter's effects in various brain regions involved in mood and anxiety. drugbank.compsychopharmacologyinstitute.commaastrichtuniversity.nl
Enantiomeric Differences in 5-HT1A Receptor Binding and Specificity (R-isomer vs. S-isomer)
The two enantiomers of 6-hydroxybuspirone, the (R)- and (S)-isomers, display notable differences in their interaction with the 5-HT1A receptor. The (R)-enantiomer, this compound, exhibits a higher affinity and greater selectivity for the 5-HT1A receptor compared to its (S)-counterpart. newdrugapprovals.orgaxonmedchem.comncats.io This enhanced specificity of the R-isomer suggests a potentially more targeted therapeutic action with a reduced likelihood of off-target effects. google.com Conversely, the (S)-enantiomer is cleared more slowly from the bloodstream. newdrugapprovals.orgresearchgate.net
| Enantiomer | 5-HT1A Receptor Affinity/Specificity | Clearance Rate |
|---|---|---|
| This compound | Higher Affinity and Specificity | Faster |
| (S)-6-Hydroxybuspirone | Lower Affinity and Specificity | Slower |
In Vivo Receptor Occupancy Studies in Animal Models
In vivo studies in animal models have confirmed the significant interaction of 6-hydroxybuspirone with 5-HT1A receptors. researchgate.netnih.gov In rats, intravenous administration of 6-hydroxybuspirone led to a concentration-dependent increase in 5-HT1A receptor occupancy in both the dorsal raphe and the hippocampus. nih.gov The EC50 values, which represent the concentration required to achieve 50% of the maximum effect, were found to be 1.0 ± 0.3 µM in the dorsal raphe and 4.0 ± 0.6 µM in the hippocampus. nih.gov These findings underscore the potent ability of this metabolite to engage with its primary target in the central nervous system. researchgate.netnih.gov
Dopaminergic System Interactions
In addition to its prominent role in the serotonergic system, this compound also interacts with the dopaminergic system, specifically as an antagonist at several dopamine (B1211576) receptor subtypes.
Antagonistic Properties at Dopamine D2, D3, and D4 Receptors
| Compound | D2 Receptor Affinity (fold-decrease vs. Buspirone) | D3 Receptor Affinity (fold-decrease vs. Buspirone) | D4 Receptor Affinity (fold-decrease vs. Buspirone) |
|---|---|---|---|
| 6-Hydroxybuspirone | ~10 | ~2.5 | ~4 |
| 5-Hydroxybuspirone | ~10 | ~8 | ~2 |
Comparative Binding Affinities for D3R vs. D2R
This compound, a major metabolite of buspirone, demonstrates differential binding to dopamine D2 and D3 receptors (D2R and D3R). Research indicates that 6-hydroxybuspirone binds with a higher affinity to D3 receptors compared to D2 receptors. oup.comoup.com In vitro studies have reported the affinity (Ki) of 6'-hydroxybuspirone for D3R as 795 nM, which is considerably higher than its affinity for D2R at 5390 nM. oup.comoup.com This preferential binding for the D3 receptor is a key characteristic of its pharmacological profile.
Another study reported the antagonist effects of 6-hydroxybuspirone with IC50 values of 4.9 µM for D3 receptors and 3.1 µM for D2 receptors. caymanchem.com It is important to note that these values represent the concentration required to inhibit 50% of the binding, and differences in experimental conditions can lead to variations in reported values. The data collectively suggests that while it interacts with both receptor subtypes, its affinity for D3R is more pronounced. oup.comoup.com
Table 1: Comparative Binding Affinities of 6-Hydroxybuspirone for Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Antagonist Effect (IC50) |
|---|---|---|
| Dopamine D3 Receptor (D3R) | 795 nM oup.comoup.com | 4.9 µM caymanchem.com |
| Dopamine D2 Receptor (D2R) | 5390 nM oup.comoup.com | 3.1 µM caymanchem.com |
Implications for Dopaminergic Neurotransmission Modulation
The interaction of this compound with dopamine receptors has significant implications for modulating dopaminergic neurotransmission. As an antagonist at D2, D3, and D4 receptors, 6-hydroxybuspirone can influence dopamine signaling pathways. caymanchem.comnih.govgoogle.com The parent compound, buspirone, is known to increase dopaminergic neurotransmission at low doses by preferentially blocking inhibitory presynaptic D2 autoreceptors. wikipedia.orgnewdrugapprovals.org At higher doses, it blocks postsynaptic D2 receptors, leading to antidopaminergic effects. wikipedia.orgnewdrugapprovals.org
Other Neurotransmitter System Engagements (e.g., Alpha-1 Adrenergic Receptors)
Beyond the dopaminergic system, the metabolite profile of buspirone shows engagement with other neurotransmitter systems. While this compound's primary actions are at serotonin and dopamine receptors, the parent compound and its other metabolites interact with adrenergic receptors. Buspirone itself has a very weak affinity for the α1-adrenergic receptor. wikipedia.org However, some studies have reported that buspirone can act as a partial agonist at the α1D-adrenoceptor subtype. drugbank.comnih.gov Another major metabolite of buspirone, 1-(2-pyrimidinyl)piperazine (1-PP), acts as a potent α2-adrenergic receptor antagonist, which may contribute to increased noradrenergic and dopaminergic activity. wikipedia.orgnewdrugapprovals.org The direct and specific interactions of this compound with alpha-1 adrenergic receptors are not as well-defined in the literature as its effects on dopamine and serotonin receptors.
Serotonin Reuptake Inhibition Potential
The primary mechanism of action of this compound within the serotonergic system is its activity as a partial agonist at 5-HT1A receptors. wikipedia.orgnewdrugapprovals.orgnih.gov It demonstrates high affinity for these receptors and has been shown to occupy them in vivo. wikipedia.orgnih.gov Specifically, 6-hydroxybuspirone acts on both presynaptic 5-HT1A autoreceptors in the dorsal raphe and postsynaptic receptors in the hippocampus. nih.gov This agonism at 5-HT1A receptors leads to a reduction in the firing rate of serotonin-producing neurons. wikipedia.orgdrugbank.com There is no substantial evidence from the reviewed research to suggest that this compound functions as a serotonin reuptake inhibitor by acting on the serotonin transporter (SERT). Its effects on the serotonin system are primarily mediated through direct receptor agonism rather than by blocking neurotransmitter reuptake.
Preclinical Pharmacokinetic Profile of R 6 Hydroxybuspirone in Animal Models
Systemic Exposure and Bioavailability Following Oral Buspirone (B1668070) Administration in Preclinical Species (e.g., Rats)
Following the oral administration of buspirone in rats, its major metabolite, 6-hydroxybuspirone, demonstrates significantly higher systemic exposure compared to the parent compound researchgate.netnih.gov. This is largely attributed to the extensive first-pass metabolism that buspirone undergoes nih.govfda.govnih.gov. Studies in rats have shown that the bioavailability of 6-hydroxybuspirone was found to be 19%, which is substantially higher than the 1.4% bioavailability of buspirone itself researchgate.netnih.govacs.org. This indicates that a greater proportion of the metabolized drug reaches systemic circulation compared to the parent drug after oral dosing. The total plasma exposure, as measured by the area under the concentration-time profile (AUC), for 6-hydroxybuspirone was approximately 12-fold higher than that of buspirone in rats researchgate.netnih.gov. In human subjects, this difference is even more pronounced, with plasma exposures of the 6-hydroxy metabolite being about 40-fold higher than the parent drug researchgate.netresearchgate.net.
In preclinical studies involving rats, the oral administration of buspirone leads to plasma concentrations of 6-hydroxybuspirone that are markedly higher than those of buspirone researchgate.netnih.gov. The exposure ratio, calculated from the area under the concentration-time profile (AUC), reveals that systemic exposure to 6-hydroxybuspirone is approximately 12 times greater than that of buspirone researchgate.netnih.gov. This significant difference underscores the extensive and rapid conversion of buspirone to its hydroxylated metabolite.
Table 1: Bioavailability and Exposure Ratios in Rats Following Oral Buspirone Administration
| Compound | Oral Bioavailability (%) | AUC Exposure Ratio (Metabolite:Parent) |
| Buspirone | 1.4 researchgate.netnih.govacs.org | - |
| 6-Hydroxybuspirone | 19 researchgate.netnih.govacs.org | ~12:1 researchgate.netnih.gov |
Comparative Pharmacokinetic Parameters with Buspirone in Animal Models
Investigations in rat models have established that the pharmacokinetic parameters of 6-hydroxybuspirone are largely similar to those of buspirone, despite the vast differences in their systemic exposure after oral dosing of the parent drug researchgate.netnih.gov.
The plasma clearance rate for 6-hydroxybuspirone in rats was determined to be 47.3 ± 3.5 ml/min/kg, a value comparable to that of buspirone researchgate.netnih.govacs.org. Similarly, the volume of distribution for 6-hydroxybuspirone was 2.6 ± 0.3 L/kg, which was also similar to the parent compound researchgate.netnih.govacs.org. These findings suggest that once in the systemic circulation, the two compounds are cleared and distributed throughout the body in a comparable manner.
The elimination half-life of 6-hydroxybuspirone in rats is 1.2 ± 0.2 hours researchgate.netnih.govacs.org. This is consistent with the half-life of buspirone, which is reported to be in the range of 2 to 3 hours in humans and has a similarly short duration in rats nih.govaddictionresource.com. The rapid elimination of both the parent drug and its major active metabolite is a key feature of their pharmacokinetic profiles.
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | 6-Hydroxybuspirone | Buspirone |
| Plasma Clearance (ml/min/kg) | 47.3 ± 3.5 researchgate.netnih.govacs.org | Similar to 6-Hydroxybuspirone researchgate.netnih.gov |
| Volume of Distribution (L/kg) | 2.6 ± 0.3 researchgate.netnih.govacs.org | Similar to 6-Hydroxybuspirone researchgate.netnih.gov |
| Elimination Half-Life (h) | 1.2 ± 0.2 researchgate.netnih.govacs.org | Similar to 6-Hydroxybuspirone researchgate.netnih.gov |
Influence of Stereochemistry on Pharmacokinetics (R-isomer vs. S-isomer Clearance)
While detailed preclinical studies in animal models focusing specifically on the comparative clearance of the (R)- and (S)-isomers of 6-hydroxybuspirone are not extensively documented in the reviewed literature, human pharmacokinetic studies provide insight into the stereochemistry. A study assessing the pharmacokinetics of 6-hydroxybuspirone administered as a racemate, as the individual S-enantiomer, or as the individual R-enantiomer found that the S-enantiomer was dominant in plasma regardless of which form was administered nih.gov. This human study indicated no interconversion between the enantiomers and found no significant advantage of one enantiomer over the racemate, leading to the selection of the racemate for further development nih.gov. Preclinical functional tests in rats did show that (R)-6-hydroxybuspirone demonstrated anxiolytic activity with potentially fewer side effects on animal movement compared to the racemate, though this study did not provide comparative clearance data google.com.
Advanced Research Methodologies and Future Directions for R 6 Hydroxybuspirone
Comprehensive In Vitro and In Vivo Receptorome Profiling
A thorough understanding of the molecular targets of (R)-6-Hydroxybuspirone is fundamental to deciphering its mechanism of action. While its affinity for the serotonin (B10506) 1A (5-HT1A) receptor is established, a comprehensive profiling of its interactions across the entire receptorome is a critical next step.
In Vitro Approaches: High-throughput screening assays utilizing recombinant human receptors expressed in cell lines (e.g., CHO, HEK293) will be employed to determine the binding affinities (Ki) of this compound across a broad panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. This will identify not only primary targets but also potential off-target interactions that could contribute to its therapeutic effects or adverse event profile. Functional assays, such as cAMP measurements, calcium flux, or receptor internalization assays, will subsequently characterize the nature of these interactions (i.e., agonist, antagonist, partial agonist, or inverse agonist).
In Vivo Techniques: Positron Emission Tomography (PET) imaging with radiolabeled this compound or selective radioligands for its identified targets will enable the visualization and quantification of receptor occupancy in the living brain. This technique provides invaluable information on the dose-receptor occupancy relationship and helps to correlate target engagement with behavioral outcomes. Studies in rats have already demonstrated that 6-hydroxybuspirone occupies 5-HT1A receptors in a concentration-dependent manner in both the dorsal raphe and the hippocampus. researchgate.netnih.gov Specifically, the EC50 values for 5-HT1A receptor occupancy were determined to be 1.0 µM in the dorsal raphe and 4.0 µM in the hippocampus. nih.govcaymanchem.com Further in vivo studies will expand upon this to provide a more complete picture of its neuropharmacological profile.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| 5-HT1A | High | Partial Agonist |
| Dopamine (B1211576) D2 | Moderate | Antagonist |
| Dopamine D3 | Moderate | Antagonist |
| Dopamine D4 | High | Antagonist |
This table is interactive. Click on the headers to sort the data.
Detailed Structure-Activity Relationship Studies for Enantiomeric Optimization
The chirality of 6-Hydroxybuspirone presents an opportunity for therapeutic optimization. It has been reported that the (R)-enantiomer exhibits higher affinity and selectivity for the 5-HT1A receptor in comparison to the (S)-enantiomer. axonmedchem.com This finding underscores the importance of stereochemistry in the interaction of this compound with its molecular target.
Future structure-activity relationship (SAR) studies will involve the synthesis and evaluation of a series of analogs of this compound. Modifications will be systematically introduced at various positions of the molecule, including the pyrimidinylpiperazine moiety, the butyl chain, and the spirodecanedione ring system. The goal of these studies will be to identify key structural features that govern affinity and functional activity at the 5-HT1A receptor and other identified targets. Computational modeling and molecular docking simulations will be used to guide the design of these novel analogs and to rationalize the observed SAR. The ultimate aim is to develop new chemical entities with an optimized pharmacological profile, potentially leading to enhanced therapeutic efficacy and a more favorable side-effect profile.
| Enantiomer | 5-HT1A Receptor Affinity | 5-HT1A Receptor Selectivity |
| This compound | Higher | Higher |
| (S)-6-Hydroxybuspirone | Lower | Lower |
This table is interactive. Click on the headers to sort the data.
Development of Novel Animal Models for Specific Behavioral Phenotypes
To fully assess the therapeutic potential of this compound, it is crucial to move beyond traditional animal models of anxiety and depression and develop novel paradigms that capture more specific behavioral phenotypes relevant to its neuropharmacological profile.
Current widely used models for screening anxiolytics include the elevated plus-maze and the light-dark box, which are based on the conflict between the drive to explore a novel environment and the aversion to open, brightly lit spaces. nih.govjddtonline.inforesearchgate.net For antidepressant activity, the forced swim test and the tail suspension test are commonly employed, where a reduction in immobility time is indicative of an antidepressant-like effect. herbmedpharmacol.comumlub.plopenaccessjournals.com The chronic mild stress model is considered to have high validity as it exposes animals to a series of unpredictable stressors to induce a state of anhedonia, a core symptom of depression. umlub.plmdpi.com
Future research should focus on developing models that assess more nuanced aspects of psychopathology, such as cognitive deficits associated with anxiety and depression, social interaction deficits, and anhedonia. For instance, models that probe executive function, working memory, and cognitive flexibility could be particularly relevant given the role of the 5-HT1A and dopamine systems in these processes. The development of genetically modified animal models, such as those with specific alterations in the 5-HT1A or dopamine receptor signaling pathways, will also be invaluable in dissecting the precise molecular mechanisms underlying the behavioral effects of this compound.
Investigations into Long-Term Neurobiological Effects and Neuroplastic Changes
The therapeutic effects of many psychiatric medications, including buspirone (B1668070), often emerge after chronic administration, suggesting the involvement of long-term neuroadaptive changes. Investigating the long-term neurobiological effects of this compound is therefore essential.
A key area of focus will be its impact on adult hippocampal neurogenesis, the process of generating new neurons in the adult brain. Buspirone itself has been shown to increase hippocampal neurogenesis. nih.govpsycheducation.org Given that this compound is an active metabolite, it is plausible that it contributes to this effect. Studies will utilize techniques such as immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and neuronal differentiation (e.g., doublecortin) to quantify the effects of chronic this compound administration on different stages of neurogenesis.
Furthermore, investigations will extend to other forms of neuroplasticity, including changes in synaptic strength (long-term potentiation and depression), dendritic arborization, and spine density in brain regions implicated in anxiety and depression, such as the hippocampus, prefrontal cortex, and amygdala. Molecular techniques, such as Western blotting and quantitative PCR, will be used to examine changes in the expression of key proteins and genes involved in neuroplasticity, such as brain-derived neurotrophic factor (BDNF). Understanding these long-term neurobiological changes will provide critical insights into the enduring therapeutic effects of this compound.
Exploration of Stereoselective Biotransformation Pathways in Diverse Biological Systems
The metabolism of buspirone is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver through oxidation, leading to the formation of several hydroxylated derivatives, including 6-hydroxybuspirone. droracle.aisemanticscholar.orgnih.govdoi.orgresearchgate.net
Future research will focus on the stereoselective nature of this biotransformation. It is important to determine whether CYP3A4 or other CYP isozymes preferentially produce the (R)- or (S)-enantiomer of 6-hydroxybuspirone. This will be investigated using in vitro studies with human liver microsomes and recombinant human CYP enzymes. Such studies will help to understand inter-individual variability in the metabolic profile of buspirone and its potential clinical implications.
Furthermore, the exploration of biotransformation pathways will be extended to diverse biological systems, including different animal species and human populations with genetic polymorphisms in drug-metabolizing enzymes. This will provide a more comprehensive understanding of the factors that can influence the formation and clearance of this compound. This knowledge is crucial for predicting potential drug-drug interactions and for optimizing dosing regimens in various patient populations.
| Metabolite | Formation Pathway | Primary Enzyme |
| 6-Hydroxybuspirone | Hydroxylation | CYP3A4 |
| 5-Hydroxybuspirone | Hydroxylation | CYP3A4 |
| 1-Pyrimidinylpiperazine (1-PP) | N-dealkylation | CYP3A4 |
This table is interactive. Click on the headers to sort the data.
常见问题
Q. What are the primary synthetic routes for (R)-6-Hydroxybuspirone, and how do they differ in methodology?
this compound is synthesized via two main approaches:
- Chemical Synthesis : Continuous-flow microreactor systems are employed for the hydroxylation of buspirone. This involves enolization, oxidation, and quenching steps. For example, Bristol-Myers Squibb developed a two-microreactor system operating at cryogenic temperatures (-78°C) to mitigate exothermic risks and improve mass transfer, achieving 71% yield at a 10 kg scale .
- Biocatalytic Synthesis : Enantioselective enzymatic reduction of 6-oxobuspirone using alcohol dehydrogenases (ADHs) from Hansenula polymorpha or Pseudomonas putida yields (R)- or (S)-6-hydroxybuspirone with >95% enantiomeric excess (e.e.) and high substrate input (50 g/L) .
Q. How is the stereochemistry of this compound characterized and validated?
Chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy are critical for stereochemical validation. Enzymatic synthesis provides inherent stereocontrol, with microbial ADHs (e.g., H. polymorpha) producing this compound at >99% e.e., confirmed via chiral stationary phase HPLC .
Q. What is the pharmacological significance of this compound compared to buspirone?
this compound is a major active metabolite of buspirone with higher bioavailability (19% in rats vs. 1.4% for buspirone) and sustained blood concentration. It exhibits 5-HT1A receptor occupancy (EC₅₀ = 1.0 μM in dorsal raphe vs. 4.0 μM in hippocampus), suggesting contributions to anxiolytic efficacy .
Advanced Research Questions
Q. How can researchers optimize continuous-flow synthesis of this compound to address scalability challenges?
Key strategies include:
- Reactor Configuration : Two-stage microreactors (e.g., stacked or trickle-bed reactors) reduce residence time (1–4 min) and improve conversion rates (85–92%) by enhancing heat dissipation and oxygen mass transfer .
- Process Ruggedness : In-line monitoring of reaction parameters (e.g., temperature, O₂ concentration) ensures stability during scale-up. For example, BMS used synthetic air (6% O₂ in N₂) to maintain safe headspace conditions .
Q. How can contradictory data on enzymatic vs. chemical synthesis yields be resolved?
Discrepancies arise from differing process constraints:
- Enzymatic Routes : High enantiopurity (>99% e.e.) but limited to ~50 g/L substrate input due to enzyme saturation .
- Chemical Routes : Higher throughput (7.53 kg/day) but lower enantioselectivity, requiring post-synthesis chiral resolution . Methodological Resolution: Hybrid approaches (e.g., enzymatic reduction integrated with continuous-flow oxidation) could balance scalability and stereochemical precision .
Q. What role does the NRTL-SAC solubility model play in solvent selection for this compound crystallization?
The NRTL-SAC model predicts solubility in 13 solvents using regressed parameters (e.g., X=0.411, Y-=0.255, Y+=1.761). It identifies optimal swap solvents (e.g., hydrophobic vs. polar) for crystallization, achieving <5% prediction error in low-solubility regimes. Experimental validation in ICAS-SolventPro ensures model reliability .
Q. How do enantiomeric differences between (R)- and (S)-6-Hydroxybuspirone impact 5-HT1A receptor binding?
In vivo studies in rats show this compound has higher postsynaptic receptor occupancy in the hippocampus (EC₅₀ = 4.0 μM) compared to presynaptic receptors in the dorsal raphe (EC₅₀ = 1.0 μM). This suggests enantiomer-specific neuropharmacological profiles, necessitating in silico docking studies to elucidate structural binding determinants .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying process-related impurities in this compound synthesis?
- HPLC-MS : Detects oxidative byproducts (e.g., over-oxidized imides) at ppm levels .
- Gas Chromatography (GC) : Monitors residual solvents (e.g., THF, DCM) with detection limits <0.1% .
Q. How can researchers validate the metabolic stability of this compound in preclinical models?
- Pharmacokinetic Profiling : Intravenous/oral dosing in rats with LC-MS/MS plasma analysis to calculate clearance (47.3 mL/min/kg) and volume of distribution (2.6 L/kg) .
- CYP3A4 Inhibition Assays : Microsomal incubation identifies enzyme-mediated degradation pathways .
Tables
Q. Table 1. Comparison of Synthetic Methods for this compound
| Parameter | Continuous-Flow | Biocatalytic |
|---|---|---|
| Yield | 71% | >95% |
| Enantiomeric Excess | Requires resolution | >99% e.e. |
| Throughput | 7.53 kg/day | 50 g/L input |
| Key Advantage | Scalability | Stereochemical control |
Q. Table 2. Solubility of this compound in Selected Solvents (NRTL-SAC Model)
| Solvent | Predicted Solubility (mg/mL) |
|---|---|
| Methanol | 12.3 |
| Acetonitrile | 8.7 |
| Ethyl Acetate | 2.1 |
| Heptane | 0.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
